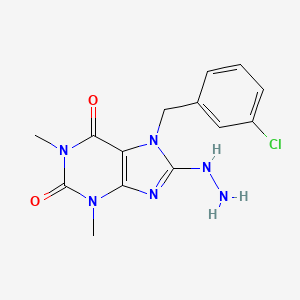![molecular formula C12H10ClN3O3 B4967696 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK2330672. It is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a vital role in various cellular processes.
Mecanismo De Acción
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone inhibits the activity of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by binding to its active site. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is an enzyme that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of various cellular processes, including gene expression, RNA processing, and protein translation. Inhibition of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone leads to a decrease in the methylation of target proteins, which in turn affects their function and leads to the observed biological effects.
Biochemical and Physiological Effects:
The inhibition of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has several biochemical and physiological effects. In cancer cells, it leads to a decrease in cell proliferation and induction of apoptosis. In animal models of neurodegenerative diseases, it leads to an improvement in cognitive function and a decrease in the accumulation of toxic proteins in the brain. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone in lab experiments include its high potency and specificity for 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. One direction is to study its potential applications in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone based on the structure of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. The compound could also be used as a tool compound to study the role of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone in various cellular processes. Overall, the compound has shown great potential for various applications in scientific research, and further studies are needed to fully understand its biological effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone involves several steps. The first step involves the reaction of 6-chloro-1,3-benzodioxole with N-methylglycine methyl ester to form a Schiff base intermediate. This intermediate is then reacted with 2-amino-4-methylimidazole to form the final product, 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is known to be overexpressed in various cancers, and its inhibition by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit cancer cell growth and induce apoptosis. The compound has also been studied for its potential applications in neurodegenerative diseases. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is known to play a role in the regulation of gene expression in the nervous system, and its inhibition by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-8(11(17)15-12(16)14)2-6-3-9-10(4-7(6)13)19-5-18-9/h2-4H,5H2,1H3,(H2,14,15,17)/b8-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXQJLGNZNVHF-WAPJZHGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)

![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)